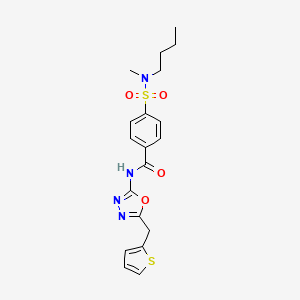

4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

描述

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to a sulfamoyl group (N-butyl-N-methyl substituents) and a 1,3,4-oxadiazole ring bearing a thiophen-2-ylmethyl moiety.

属性

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S2/c1-3-4-11-23(2)29(25,26)16-9-7-14(8-10-16)18(24)20-19-22-21-17(27-19)13-15-6-5-12-28-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLFUQHBHDUDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide represents a novel class of sulfamoyl derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of this compound based on available research findings, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 485.66 g/mol

- Functional Groups: Sulfamoyl, oxadiazole, thiophene

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cell proliferation and apoptosis. The presence of the sulfamoyl group is known to enhance the compound's solubility and bioavailability, which may contribute to its effectiveness in inhibiting tumor growth.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. A study evaluating related sulfamoyl derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 1.35 | Induction of apoptosis via mitochondrial pathway |

| M21 (Skin Melanoma) | 2.18 | Inhibition of tubulin polymerization |

| MCF7 (Breast Cancer) | 1.50 | Cell cycle arrest at G2/M phase |

These results suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in tumor cells .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, with some exhibiting IC values as low as 0.5 µM . This suggests that the compound could be a candidate for further development as an anti-tubercular agent.

Case Studies

Several case studies have highlighted the potential therapeutic applications of sulfamoyl derivatives:

-

Case Study on Antitumor Efficacy:

- A recent study investigated a series of sulfamoyl compounds in a preclinical model of breast cancer. The lead compound demonstrated a significant reduction in tumor volume compared to controls when administered at doses corresponding to their IC values.

-

Case Study on Antimicrobial Properties:

- In vitro studies revealed that certain sulfamoyl derivatives exhibited bactericidal activity against resistant strains of Escherichia coli, indicating their potential utility in treating multidrug-resistant infections.

科学研究应用

Biological Activities

-

Antitumor Activity

- Research indicates that compounds similar to 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antitumor properties. The sulfamoyl group enhances the compound's ability to inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer cell survival .

- Antimicrobial Properties

- Anti-inflammatory Effects

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1: Antitumor Efficacy

- Case Study 2: Antimicrobial Action

- Case Study 3: Inflammatory Response Modulation

相似化合物的比较

Structural Analog Overview

The compound is compared to key analogs based on sulfamoyl substituents, oxadiazole modifications, and reported activities.

Table 1: Structural and Functional Comparison

常见问题

Q. What are the critical steps in synthesizing 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves sequential functionalization of the benzamide core, sulfamoyl group installation, and oxadiazole-thiophene coupling. Key steps:

- Sulfamoyl Group Introduction: Use sulfonylation reagents (e.g., sulfonyl chlorides) under anhydrous conditions with a tertiary amine base (e.g., triethylamine) to minimize side reactions .

- Oxadiazole Formation: Cyclize hydrazide intermediates with carbon disulfide or cyanogen bromide, requiring precise temperature control (80–100°C) and dehydrating agents (e.g., POCl₃) .

- Thiophene Coupling: Employ Suzuki-Miyaura or nucleophilic substitution for thiophen-2-ylmethyl attachment, using Pd catalysts or polar aprotic solvents (DMF/DMSO) .

Optimization: Monitor intermediates via TLC/HPLC and adjust solvent polarity (e.g., acetonitrile for oxadiazole cyclization) to improve yield (>75%) and purity (>95%) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135/HSQC to resolve overlapping signals (e.g., butyl chain protons at δ 0.8–1.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- 2D NOESY: Confirm spatial proximity of N-butyl and thiophene groups to validate stereoelectronic effects .

- Mass Spectrometry: High-resolution ESI-MS detects molecular ion [M+H]⁺ with <2 ppm error; fragmentation patterns distinguish sulfamoyl and oxadiazole moieties .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces for binding site analysis .

Q. How should preliminary biological screening be designed to assess antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial Assays:

- Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC values ≤16 µg/mL indicate potency) .

- Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .

- Anticancer Screening:

- Use MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Compare to cisplatin and validate selectivity via non-cancerous cell lines (e.g., HEK293) .

- Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

Methodological Answer:

- Functional Group Modulation:

- Replace the N-butyl group with ethyl or phenyl to assess hydrophobicity impacts on membrane penetration .

- Substitute thiophene with furan or pyridine to evaluate heterocycle electronegativity effects on target binding .

- Quantitative SAR (QSAR):

Q. What strategies resolve discrepancies in target identification for this compound?

Methodological Answer:

- Proteomics: Perform thermal shift assays (TSA) to identify stabilized proteins in cancer cell lysates, followed by LC-MS/MS for protein identification .

- Docking Studies: Use AutoDock Vina to screen against kinase libraries (e.g., EGFR, VEGFR2). Prioritize targets with binding energies ≤−8 kcal/mol and validate via siRNA knockdown .

- Inhibitor Profiling: Test against enzyme panels (e.g., HDACs, carbonic anhydrases) to rule out off-target effects. Correlate inhibition (IC₅₀) with cellular activity .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. High clearance (>50 mL/min/kg) suggests need for prodrug strategies .

- AMES Test: Assess mutagenicity using S. typhimurium TA98/TA100 strains. Negative results (revertant colonies <2x control) support safety .

- hERG Inhibition: Patch-clamp assays on HEK293 cells expressing hERG channels. IC₅₀ >10 µM reduces arrhythmia risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。